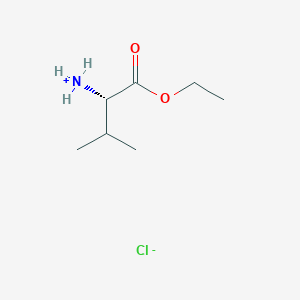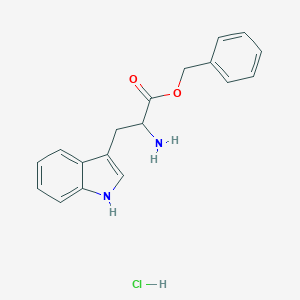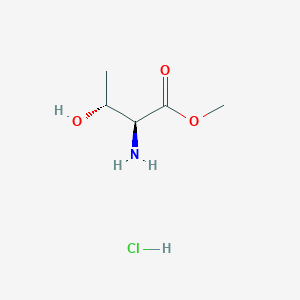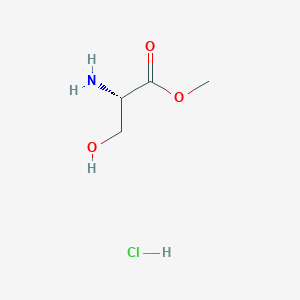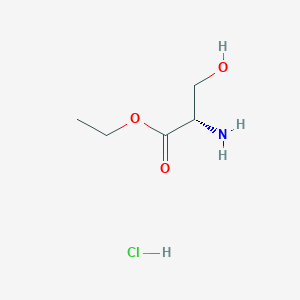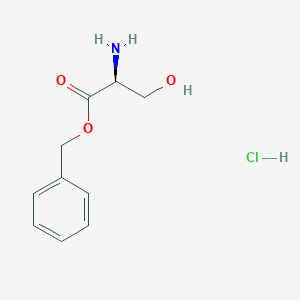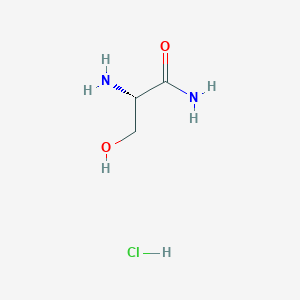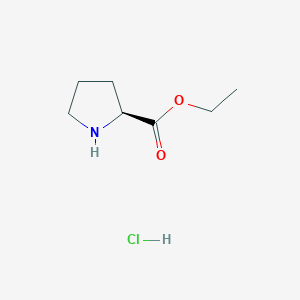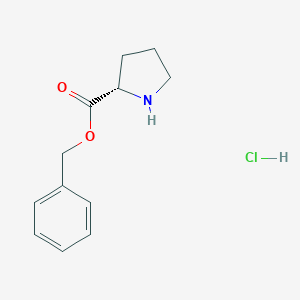
(S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride” is a chemical compound with the molecular formula C12H18ClN3O3 . It is also known by other names such as L-Leucine p-nitroanilide hydrochloride and L-Leucine 4-nitroanilide HCl . The compound has a molecular weight of 287.74 g/mol .
Molecular Structure Analysis
The compound has a complex molecular structure. The InChI representation of the compound isInChI=1S/C12H17N3O3.ClH/c1-8(2)7-11(13)12(16)14-9-3-5-10(6-4-9)15(17)18;/h3-6,8,11H,7,13H2,1-2H3,(H,14,16);1H/t11-;/m0./s1 . The compound’s structure includes a nitrophenyl group attached to a leucine residue, which is a common structure in many bioactive compounds. Chemical Reactions Analysis
While specific chemical reactions involving “(S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride” are not available, it’s known that nitrophenyl compounds can undergo reductive conversion to aminophenol compounds . This reaction is of great commercial importance as aminophenols are valuable chemicals for producing drugs and other applications .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 4 . The exact mass of the compound is 251.12699141 g/mol .Aplicaciones Científicas De Investigación
Amino Peptidase Functionality Detection
L-Leucine p-nitroanilide hydrochloride is used to detect and evaluate the functionality of amino peptidases. These enzymes play a crucial role in protein digestion by cleaving amino acids from the N-terminus of peptide chains. The compound serves as a substrate that, upon cleavage by the peptidase, releases a measurable product, allowing for the assessment of enzyme activity .
ELISA Assays
This compound is utilized in ELISA (Enzyme-Linked Immunosorbent Assay) to detect the biological functionality of chicken amino peptidase produced by E. coli. The assay’s colorimetric change upon substrate interaction provides a quantitative measure of the enzyme’s presence and activity .
Characterization of Native IRAP
It is employed to characterize the native IRAP (Insulin-Regulated Aminopeptidase), also known as placental leucine aminopeptidase. This enzyme is involved in various physiological processes, including glucose metabolism and memory consolidation .
Leucine Aminopeptidase Activity Measurement
L-Leucine p-nitroanilide hydrochloride serves as a substrate for measuring the activity of leucine aminopeptidase (LAP) through spectrophotometric assays. It is particularly used in analyzing intestinal samples such as duodenum, jejunum, and ileum, as well as in the hemolymph of Manila clam .
Hydrolysis Studies Under Pressure
The compound has been studied for its hydrolysis catalyzed by leucine aminopeptidase under varying pressure conditions. These studies help understand the enzyme’s behavior and stability under different environmental stresses, which is crucial for industrial applications where enzymes are subjected to high pressures .
Propiedades
IUPAC Name |
(2S)-2-amino-4-methyl-N-(4-nitrophenyl)pentanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3.ClH/c1-8(2)7-11(13)12(16)14-9-3-5-10(6-4-9)15(17)18;/h3-6,8,11H,7,13H2,1-2H3,(H,14,16);1H/t11-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOYXOWPGRWPLS-MERQFXBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585198 |
Source


|
| Record name | N-(4-Nitrophenyl)-L-leucinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride | |
CAS RN |
16010-98-3 |
Source


|
| Record name | N-(4-Nitrophenyl)-L-leucinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

